5-Decenyl acetate

Vue d'ensemble

Description

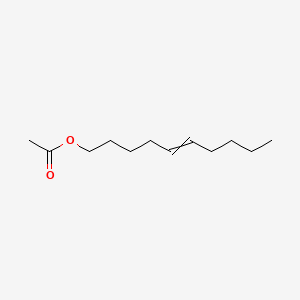

5-Decenyl acetate is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Significance

5-Decenyl acetate has been identified as a significant component of pheromones in several moth species, notably the turnip moth (Agrotis segetum) and the peach twig borer (Anarsia lineatella). These pheromones play crucial roles in mating behaviors and host plant recognition.

Pheromone Research

- Turnip Moth Pheromone :

- Peach Twig Borer :

Applications in Pest Management

The use of this compound in pest control has been explored through various strategies:

- Attract-and-Kill Systems : By deploying synthetic versions of this pheromone in traps, researchers aim to lure male moths away from crops, thereby reducing mating success and subsequent pest populations.

- Push-Pull Strategies : The integration of this compound with repellent compounds can create a push-pull system that effectively manages pest populations while minimizing chemical pesticide use .

Synthetic Pheromone Development

A study focused on synthesizing this compound and its analogs demonstrated that these compounds could mimic natural pheromones effectively. Field trials showed increased capture rates of male moths using traps baited with synthetic pheromones compared to controls .

Behavioral Response Analysis

Research analyzing the behavioral responses of male moths to varying concentrations of this compound revealed that specific structural modifications could enhance attraction. This work is pivotal for developing more effective pest management tools .

Propriétés

Formule moléculaire |

C12H22O2 |

|---|---|

Poids moléculaire |

198.30 g/mol |

Nom IUPAC |

dec-5-enyl acetate |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h6-7H,3-5,8-11H2,1-2H3 |

Clé InChI |

VTUFOIHYMMMNOM-UHFFFAOYSA-N |

SMILES canonique |

CCCCC=CCCCCOC(=O)C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.